Dimethyl oct-1-EN-1-YL phosphate
Description
Dimethyl oct-1-en-1-yl phosphate is an organophosphorus compound characterized by a phosphate ester core substituted with methyl groups and an oct-1-en-1-yl chain.
Properties
CAS No. |
133088-12-7 |
|---|---|
Molecular Formula |
C10H21O4P |
Molecular Weight |
236.24 g/mol |
IUPAC Name |
dimethyl oct-1-enyl phosphate |
InChI |
InChI=1S/C10H21O4P/c1-4-5-6-7-8-9-10-14-15(11,12-2)13-3/h9-10H,4-8H2,1-3H3 |
InChI Key |
RYNXIAONJMXMMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=COP(=O)(OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl oct-1-EN-1-YL phosphate typically involves the reaction of phosphorus oxychloride with dimethyl oct-1-en-1-ol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:
POCl3+C8H16O→(C8H15O)PO3H2+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions: Dimethyl oct-1-EN-1-YL phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can facilitate substitution reactions.
Major Products Formed:
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphite or phosphine derivatives.
Substitution: Various substituted phosphates.
Scientific Research Applications
Dimethyl oct-1-EN-1-YL phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for phosphate metabolism.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dimethyl oct-1-EN-1-YL phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can mimic natural phosphate substrates, allowing the compound to inhibit or activate specific biochemical pathways. The molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Trends
- Synthetic Routes : Diethyl 1-phenylbut-1-en-1-yl phosphate is synthesized via Arbuzov-type reactions, suggesting analogous methods for this compound .
- Biological Activity : Compounds with unsaturated chains (e.g., oct-1-en-1-yl) show enhanced interaction with lipid bilayers, as observed in iodinated benziodoxol derivatives .
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